4-Nitro-1H-indazole-3-carbaldehyde 4-Nitro-1H-indazole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 887588-89-8
VCID: VC3956996
InChI: InChI=1S/C8H5N3O3/c12-4-6-8-5(9-10-6)2-1-3-7(8)11(13)14/h1-4H,(H,9,10)
SMILES: C1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])C=O
Molecular Formula: C8H5N3O3
Molecular Weight: 191.14 g/mol

4-Nitro-1H-indazole-3-carbaldehyde

CAS No.: 887588-89-8

Cat. No.: VC3956996

Molecular Formula: C8H5N3O3

Molecular Weight: 191.14 g/mol

* For research use only. Not for human or veterinary use.

4-Nitro-1H-indazole-3-carbaldehyde - 887588-89-8

Specification

CAS No. 887588-89-8
Molecular Formula C8H5N3O3
Molecular Weight 191.14 g/mol
IUPAC Name 4-nitro-2H-indazole-3-carbaldehyde
Standard InChI InChI=1S/C8H5N3O3/c12-4-6-8-5(9-10-6)2-1-3-7(8)11(13)14/h1-4H,(H,9,10)
Standard InChI Key HZXBMQKURMFKQB-UHFFFAOYSA-N
SMILES C1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])C=O
Canonical SMILES C1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])C=O

Introduction

Structural and Molecular Characteristics

The molecular structure of 4-nitro-1H-indazole-3-carbaldehyde consists of a bicyclic indazole core with substituents influencing its electronic and steric properties. Key features include:

  • Molecular Formula: C8H5N3O3\text{C}_8\text{H}_5\text{N}_3\text{O}_3 (calculated based on analogs ).

  • Molecular Weight: 191.14 g/mol (consistent with 6-nitro-1H-indazole-3-carbaldehyde ).

  • Substituent Effects:

    • The nitro group (-NO2_2) at position 4 acts as a strong electron-withdrawing group, polarizing the aromatic system and directing electrophilic substitution to the 6-position.

    • The aldehyde (-CHO) at position 3 provides a reactive site for nucleophilic additions or condensations, enabling derivatization into Schiff bases or heterocyclic compounds .

Comparative analysis with 6-nitro-1H-indazole-3-carbaldehyde reveals that positional isomerism significantly impacts properties such as dipole moment (μ=5.2D\mu = 5.2 \, \text{D}, estimated) and solubility. The 4-nitro derivative is predicted to exhibit reduced aqueous solubility compared to its 6-nitro counterpart due to increased molecular symmetry and intermolecular stacking.

Synthetic Routes and Optimization

Nitrosation-Formylation Cascade

A validated method for synthesizing indazole-3-carbaldehydes involves nitrosation of indole precursors followed by formylation (Scheme 1) . For 4-nitro-1H-indazole-3-carbaldehyde, the pathway likely proceeds as follows:

  • Nitration: Electrophilic nitration of 1H-indazole using nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at 0–5°C yields 4-nitro-1H-indazole.

  • Vilsmeier-Haack Formylation: Treatment with phosphoryl chloride (POCl3\text{POCl}_3) and dimethylformamide (DMF\text{DMF}) introduces the aldehyde group at position 3 .

Reaction Conditions:

  • Temperature: 0–5°C (nitration), 80–90°C (formylation).

  • Yield: ~40–60% (estimated from analogous reactions ).

Key Challenges:

  • Competing nitration at position 6 requires precise control of reaction kinetics.

  • Dimethylamino byproducts may form during formylation, necessitating purification via column chromatography .

Physicochemical Properties

Experimental data from structurally similar compounds provide proxies for estimating properties (Table 1):

Property4-Nitro-1H-indazole-3-carbaldehyde (Estimated)6-Nitro-1H-indazole-3-carbaldehyde
Density (g/cm³)1.65 ± 0.11.612
Boiling Point (°C)460 ± 30463.5
Flash Point (°C)230 ± 20234.1
LogP (Octanol-Water)1.21.46
Vapor Pressure (mmHg, 25°C)0.01 ± 0.0050.0 ± 1.2

Thermal Stability: The nitro group confers thermal instability, with decomposition observed above 250°C. Differential scanning calorimetry (DSC) predicts an exothermic decomposition peak at 280°C .

Applications in Scientific Research

Medicinal Chemistry

Indazole derivatives are explored as kinase inhibitors and antimicrobial agents. The aldehyde moiety in 4-nitro-1H-indazole-3-carbaldehyde serves as a handle for constructing:

  • Schiff Bases: Condensation with amines yields imines, which exhibit anticancer activity in vitro (e.g., IC50_{50} = 2.5 μM against HeLa cells ).

  • Hydrazones: Reaction with hydrazines forms hydrazones, potent inhibitors of Mycobacterium tuberculosis enoyl-ACP reductase.

Materials Science

The compound’s conjugated π-system enables applications in:

  • Organic Semiconductors: Thin films exhibit hole mobility (μh\mu_h) of 0.1 cm²/V·s, suitable for OLEDs .

  • Fluorescent Probes: Nitro-to-amine reduction generates aminobenzaldehyde derivatives with λem_{em} = 450 nm .

Comparison with Structural Analogs

CompoundKey DifferencesApplications
6-Nitro-1H-indazole-3-carbaldehyde Nitro at position 6; higher solubilityFluorescent probes
4-Fluoro-6-nitro-1H-indazole-3-carbaldehydeFluorine at position 4; enhanced lipophilicityAntimicrobial agents
6-Chloro-4-nitro-1H-indazole-3-carbaldehyde Chlorine at position 6; increased steric bulkKinase inhibitors

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